molecular formula C8H5Cl2FO3 B1409091 3,5-Dichloro-4-fluoromandelic acid CAS No. 1806317-31-6

3,5-Dichloro-4-fluoromandelic acid

Cat. No. B1409091
CAS RN: 1806317-31-6
M. Wt: 239.02 g/mol
InChI Key: VMXNXXKOFJHNDU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoromandelic acid (DCFM) is an important organic compound that has been studied extensively in the scientific community. It is a derivative of mandelic acid, and is used in a variety of applications, including in the synthesis of other compounds, as well as in scientific research.

Scientific Research Applications

Resolution of Isomeric Acids

3,5-Dichloro-4-fluoromandelic acid has been studied in relation to the resolution of isomeric fluoromandelic acids. Valente and Moore (2000) demonstrated the use of pseudoephedrine for resolving various fluoromandelic acids, highlighting the compound's potential in stereochemical discrimination in chemical synthesis (Valente & Moore, 2000).

Chromogenic System in Uric Acid Assay

Fossati and Prencipe (2010) utilized 3,5-dichloro-4-fluoromandelic acid in a chromogenic system for the enzymatic assay of uric acid in biological fluids. This research underlines the compound's application in clinical chemistry for diagnostic purposes (Fossati & Prencipe, 2010).

Crystal Structure Analysis

Larsen and Marthi (1997) conducted a study on the crystal structures of optically active monofluoro-substituted mandelic acids, including 3,5-dichloro-4-fluoromandelic acid. Their research provides insight into the structural and thermochemical properties of these compounds, which can be crucial in material science and pharmaceutical research (Larsen & Marthi, 1997).

Enantiospecific Co-Crystallization

Wang and Peng (2021) explored the resolution of halogenated mandelic acids through enantiospecific co-crystallization, including 3,5-dichloro-4-fluoromandelic acid. This study highlights the compound's role in the field of crystallography and chiral resolution in chemical research (Wang & Peng, 2021).

Safety and Hazards

The safety data sheet for 4-Fluoromandelic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to store in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXNXXKOFJHNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218119
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-fluoromandelic acid

CAS RN

1806317-31-6
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806317-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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